2-((1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)ethyl 4-methylbenzenesulfonate
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Overview
Description
2-((1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)ethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H19N3O5S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring and a benzenesulfonate group.
Preparation Methods
The synthesis of 2-((1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)ethyl 4-methylbenzenesulfonate involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dimethyl-2,6-dioxopyrimidine and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The 1,3-dimethyl-2,6-dioxopyrimidine is reacted with ethylene diamine under controlled conditions to form the intermediate compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-((1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)ethyl 4-methylbenzenesulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-((1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. The benzenesulfonate group may enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar compounds to 2-((1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)amino)ethyl 4-methylbenzenesulfonate include:
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-thiophenecarboxamide: This compound shares a similar pyrimidine structure but has a different functional group.
5-Amino-1,3-dimethylpyrazole: This compound has a pyrazole ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19N3O5S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)amino]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H19N3O5S/c1-11-4-6-12(7-5-11)24(21,22)23-9-8-16-13-10-14(19)18(3)15(20)17(13)2/h4-7,10,16H,8-9H2,1-3H3 |
InChI Key |
CZDNHKLARMGEIG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCNC2=CC(=O)N(C(=O)N2C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCNC2=CC(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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